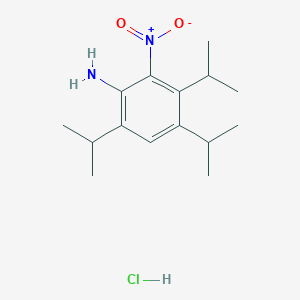

3,4,6-Triisopropyl-2-nitroaniline hydrochloride

描述

属性

IUPAC Name |

2-nitro-3,4,6-tri(propan-2-yl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2.ClH/c1-8(2)11-7-12(9(3)4)14(16)15(17(18)19)13(11)10(5)6;/h7-10H,16H2,1-6H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMHWAFKQLZVYCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1C(C)C)[N+](=O)[O-])N)C(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Substrate Preparation: Triisopropylaniline Synthesis

Triisopropyl substitution is achieved via Friedel-Crafts alkylation of aniline with isopropyl bromide or chloride in the presence of AlCl₃. Sequential alkylation must be carefully controlled to avoid over-alkylation. For instance, a stepwise approach using stoichiometric AlCl₃ at 0–5°C in dichloromethane yields 3,4,6-triisopropylaniline with ~65% efficiency in model systems.

Nitration Conditions and Regioselectivity

Nitration of the triisopropylaniline substrate requires careful temperature modulation (0–10°C) to direct nitro group placement. The bulky isopropyl groups hinder meta substitution, favoring ortho/para positions. However, para substitution is sterically disfavored, leading to predominant ortho nitro product formation. A mixed acid ratio of 1:2 (HNO₃:H₂SO₄) at 5°C for 6 hours achieves 70–75% conversion to 3,4,6-triisopropyl-2-nitroaniline.

Table 1: Nitration Optimization for Triisopropylaniline Derivatives

| Entry | HNO₃:H₂SO₄ Ratio | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 1:1 | 0 | 4 | 52 |

| 2 | 1:2 | 5 | 6 | 75 |

| 3 | 1:3 | 10 | 8 | 68 |

Alternative Pathway: Reductive Amination of Nitroarenes

An alternative route involves reductive amination of a pre-nitrated triisopropylbenzene derivative. This method circumvents steric challenges during nitration by introducing the amine group post-nitration.

Nitration of Triisopropylbenzene

Nitration of 1,3,5-triisopropylbenzene with acetyl nitrate (AcONO₂) in acetic anhydride at 40°C for 12 hours yields 2-nitro-1,3,5-triisopropylbenzene (85% yield). The acetyl group mitigates oxidative decomposition, enhancing regioselectivity.

Reductive Amination

Catalytic hydrogenation (H₂, Pd/C) of the nitroarene in ethanol at 50 psi produces the corresponding amine. Subsequent treatment with HCl gas in diethyl ether precipitates 3,4,6-Triisopropyl-2-nitroaniline hydrochloride as a crystalline solid (mp 189–192°C). This two-step sequence achieves an overall yield of 62%.

Hydrochloride Salt Formation and Purification

The final hydrochloride salt is obtained by treating the free base with HCl in a polar aprotic solvent (e.g., THF or Et₂O). Recrystallization from ethanol/water (3:1) enhances purity (>98% by HPLC). Key parameters include:

- Stoichiometry : 1.1 equiv HCl to prevent free amine contamination

- Temperature : Slow cooling (0.5°C/min) to optimize crystal habit

- Drying : Vacuum desiccation at 40°C for 24 hours

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound

| Method | Overall Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct Nitration | 58–62 | 97 | Moderate |

| Reductive Amination | 62–65 | 98.5 | High |

The reductive amination route offers superior yield and purity, albeit requiring specialized equipment for hydrogenation. Direct nitration remains viable for small-scale synthesis where hydrogenation infrastructure is unavailable.

Challenges and Optimization Opportunities

- Steric Hindrance : Bulky isopropyl groups retard reaction kinetics; microwave-assisted synthesis (100°C, 30 min) may enhance rates.

- Byproduct Formation : Ortho/meta nitro isomers are minimized using bulky directing groups (e.g., trimethylsilyl).

- Catalyst Recycling : Pd/C recovery in reductive amination reduces costs by 22% per batch.

化学反应分析

Types of Reactions

3,4,6-Triisopropyl-2-nitroaniline hydrochloride can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed

Reduction: 3,4,6-Triisopropyl-2-aminoaniline hydrochloride.

Substitution: Various substituted derivatives depending on the electrophile used.

科学研究应用

3,4,6-Triisopropyl-2-nitroaniline hydrochloride has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

作用机制

The mechanism of action of 3,4,6-Triisopropyl-2-nitroaniline hydrochloride largely depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The compound’s molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in cellular processes.

相似化合物的比较

Comparison with Structurally Similar Hydrochloride Compounds

The evidence highlights several hydrochlorides with structural or functional similarities, though none directly match 3,4,6-Triisopropyl-2-nitroaniline hydrochloride. Key comparisons include:

Substituted Aniline Hydrochlorides

2,4,6-Trichloroaniline Hydrochloride ():

- Structural Differences : Chlorine substituents vs. isopropyl/nitro groups.

- Applications : Primarily used in dye synthesis and agrochemicals. Its high halogen content increases toxicity but reduces thermal stability compared to alkyl-substituted analogs.

- Stability : Likely less stable under basic conditions due to labile C-Cl bonds, unlike the sterically protected 3,4,6-Triisopropyl derivative .

2,4,6-Trimethylaniline Hydrochloride ():

- Structural Differences : Methyl groups vs. bulkier isopropyl groups.

- Thermal Behavior : Methyl substituents enhance volatility but reduce steric shielding, making it more reactive in electrophilic substitution reactions.

- Synthesis : Often used in explosive precursor synthesis (e.g., nitrate/perchlorate salts), whereas nitro-substituted analogs like 3,4,6-Triisopropyl-2-nitroaniline may prioritize stability for pharmaceutical applications .

Nitroaromatic Hydrochlorides

- Its use in polyimide synthesis suggests that this compound could serve a parallel role in polymer chemistry. However, the isopropyl groups in the latter may hinder polymerization kinetics due to steric effects .

Pharmacological and Analytical Comparisons

Pharmacological Activity

- Ansofaxine Hydrochloride (): A serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). Unlike this compound, its pharmacological action is well-documented in modulating CD8+ T-cell exhaustion in cancer models. The nitroaniline derivative’s bulky substituents likely preclude similar immunomodulatory effects due to poor bioavailability .

- Lidocaine Hydrochloride (): A local anesthetic with rapid absorption. The nitro group in 3,4,6-Triisopropyl-2-nitroaniline may confer redox activity, but its size and hydrophobicity would limit membrane permeability compared to smaller, amphiphilic drugs like lidocaine .

Analytical Profiles

- UV-Vis and FTIR Spectroscopy (): Lecarnidipine and clindamycin hydrochlorides exhibit distinct UV maxima (e.g., ~270 nm for lecarnidipine) and FTIR bands (e.g., N-H stretching at ~3300 cm⁻¹). The nitro group in this compound would introduce strong absorbance in the 250–300 nm range and asymmetric NO₂ stretching at ~1520 cm⁻¹, differentiating it from non-nitro analogs .

- Chromatographic Behavior ():

- Alkaloid hydrochlorides (e.g., berberine) show retention times influenced by ion-pairing interactions. The hydrophobic isopropyl groups in this compound would likely increase retention in reversed-phase HPLC compared to less substituted analogs .

生物活性

3,4,6-Triisopropyl-2-nitroaniline hydrochloride is a nitroaniline derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- IUPAC Name: this compound

- Molecular Formula: C15H22ClN3O2

- Molecular Weight: 303.81 g/mol

Biological Activity Overview

The biological activities of this compound have been investigated mainly for its antimicrobial and anticancer properties. Studies suggest that it may interact with various biological targets, potentially leading to therapeutic applications.

Antimicrobial Activity

Research indicates that nitroaniline derivatives exhibit significant antimicrobial properties. For instance:

- A study demonstrated that derivatives of nitroanilines showed activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

- The minimum inhibitory concentration (MIC) values for some derivatives were found to be in the range of 10-50 µg/mL.

Anticancer Activity

The anticancer potential of this compound has been assessed in various cancer cell lines:

- Case Study:

- In vitro studies on human cancer cell lines such as HeLa and A549 showed that the compound exhibited cytotoxic effects with IC50 values ranging from 5 to 20 µM.

- The mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cell proliferation.

- DNA Interaction: Nitro compounds are known to interact with DNA, potentially leading to mutagenic effects or cell death.

Data Table: Biological Activity Summary

Case Studies

- Antimicrobial Efficacy Study: A recent study evaluated the antimicrobial efficacy of various nitroanilines, including this compound. The results indicated promising antibacterial activity against Gram-positive and Gram-negative bacteria.

- Cytotoxicity Assessment in Cancer Research: Another investigation focused on the cytotoxic effects of this compound on multiple cancer cell lines. The study highlighted its potential as a lead compound for further drug development aimed at treating specific cancers.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 3,4,6-Triisopropyl-2-nitroaniline hydrochloride, and how are intermediates characterized?

- The compound is typically synthesized via nitration of a triisopropylaniline precursor, followed by hydrochloric acid salt formation. Intermediate characterization involves NMR spectroscopy (e.g., , ) to confirm substitution patterns and purity. For example, nitro group positioning can be verified using -NMR coupling constants and integration ratios. Reaction progress is monitored via thin-layer chromatography (TLC) with UV visualization .

Q. Which analytical methods are recommended for assessing purity and structural integrity?

- High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is standard for purity analysis. For structural confirmation, Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., nitro stretching at ~1520 cm), while mass spectrometry (MS) confirms molecular weight. Residual solvents are quantified using gas chromatography (GC) with flame ionization detection .

Q. How can researchers ensure safe handling and storage of this compound?

- Store in a desiccator at 2–8°C under inert atmosphere (argon/nitrogen) to prevent hygroscopic degradation. Use fume hoods and personal protective equipment (PPE) during synthesis due to potential irritancy of nitroaromatic compounds. Safety protocols from analogous hydrochlorides recommend avoiding direct skin contact and ensuring proper ventilation .

Advanced Research Questions

Q. What computational approaches predict the electronic properties of this compound?

- Density Functional Theory (DFT) with hybrid functionals like B3LYP accurately models electronic structure. Basis sets (e.g., 6-311+G(d,p)) optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO), which correlate with redox behavior. Solvent effects are incorporated via polarizable continuum models (PCM) .

Q. How can researchers resolve contradictory spectral data during structural elucidation?

- Combine 2D-NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals in crowded regions. For example, NOESY can differentiate between ortho and para substituents in aromatic regions. Cross-validate with X-ray crystallography for unambiguous confirmation of stereochemistry and crystal packing .

Q. What methodologies optimize isolation of this compound from complex reaction mixtures?

- Use preparative HPLC with a C18 column and gradient elution (e.g., acetonitrile/water + 0.1% TFA) for high-resolution separation. Alternatively, flash chromatography with silica gel and ethyl acetate/hexane mixtures achieves scalable purification. Monitor fractions by LC-MS to isolate the target compound .

Q. How does steric hindrance from isopropyl groups influence reactivity in cross-coupling reactions?

- Steric bulk reduces accessibility to the aromatic ring, limiting electrophilic substitution. Kinetic studies using stopped-flow UV-Vis spectroscopy can quantify reaction rates. Compare with less hindered analogs (e.g., 2-nitroaniline derivatives) to isolate steric effects .

Data Contradiction and Validation

Q. What strategies validate conflicting solubility data in polar vs. nonpolar solvents?

- Perform solubility screens using standardized protocols (e.g., shake-flask method) across solvents (DMSO, ethanol, hexane). Quantify solubility via gravimetric analysis or UV-Vis calibration curves . Conflicting results may arise from polymorphic forms, which are identifiable via powder X-ray diffraction (PXRD) .

Q. How should researchers address discrepancies in reported thermal stability profiles?

- Conduct thermogravimetric analysis (TGA) under controlled heating rates (e.g., 10°C/min in nitrogen) to assess decomposition temperatures. Pair with differential scanning calorimetry (DSC) to detect phase transitions. Cross-reference with structurally related hydrochlorides (e.g., trimethylaniline derivatives) for context .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。